molecular formula C19H19N3O6 B13925849 1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid

1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid

Katalognummer: B13925849
Molekulargewicht: 385.4 g/mol
InChI-Schlüssel: QPVQZYDBYVUWDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a 2,6-dioxopiperidin-3-yl group fused to an isoindole-1,3-dione core, with a piperidine-4-carboxylic acid substituent. The dioxopiperidine moiety is a hallmark of Cereblon (CRBN)-binding ligands used in proteolysis-targeting chimeras (PROTACs), while the piperidine-4-carboxylic acid group enhances solubility and provides a functional handle for conjugation .

Eigenschaften

Molekularformel

C19H19N3O6

Molekulargewicht

385.4 g/mol

IUPAC-Name

1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid

InChI

InChI=1S/C19H19N3O6/c23-14-5-4-13(16(24)20-14)22-17(25)11-2-1-3-12(15(11)18(22)26)21-8-6-10(7-9-21)19(27)28/h1-3,10,13H,4-9H2,(H,27,28)(H,20,23,24)

InChI-Schlüssel

QPVQZYDBYVUWDP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)N4CCC(CC4)C(=O)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of the 2,6-Dioxopiperidin-3-yl Isoindole Core

A common approach begins with the condensation of 3-aminopiperidine-2,6-dione with a substituted isoindoline-1,3-dione derivative. For example, the reaction of 3-aminopiperidine-2,6-dione with 4-fluoroisobenzofuran-1,3-dione in the presence of sodium acetate and acetic acid at elevated temperatures (~140 °C) for several hours yields the intermediate 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione.

  • Reaction conditions:
    • Solvent: Acetic acid
    • Base: Sodium acetate
    • Temperature: 140 °C
    • Time: 8 hours
  • Purification: Column chromatography with petroleum ether/ethyl acetate (5%)
  • Outcome: Formation of the isoindoline-1,3-dione core fused with the dioxopiperidinyl group.

This step is crucial as it establishes the core scaffold for further functionalization.

Substitution and Coupling to Introduce Piperidine-4-Carboxylic Acid

The piperidine-4-carboxylic acid substituent is introduced via nucleophilic substitution or amide bond formation at the 4-position of the isoindole ring. The coupling typically involves:

  • Activation of the carboxylic acid group or the corresponding acid derivative (e.g., acid chloride or ester),
  • Reaction with a piperidine derivative bearing a free amine or carboxylic acid group,
  • Use of coupling agents such as carbodiimides (e.g., EDC, DCC) or other peptide coupling reagents.

In some protocols, click chemistry (azide-alkyne cycloaddition) is employed to attach functionalized piperidine moieties, enhancing the modularity of the synthesis.

Summary of Key Reactions

Step Reaction Type Reagents/Conditions Purpose
1 Condensation 3-Aminopiperidine-2,6-dione, isoindoline-1,3-dione, AcOH, NaOAc, 140 °C, 8 h Formation of fused isoindole-dioxopiperidine core
2 Substitution/Coupling Piperidine-4-carboxylic acid or derivative, coupling agents (e.g., EDC, DCC) Attachment of piperidine-4-carboxylic acid substituent
3 Click Reaction (optional) Azide and alkyne functionalized intermediates, Cu(I) catalyst Formation of triazole linkers for conjugation
4 Purification Column chromatography (petroleum ether/ethyl acetate) Isolation of pure compound

Reaction Mechanism Considerations

  • The condensation step involves nucleophilic attack of the amino group on the anhydride carbonyl of the isoindoline-1,3-dione, leading to ring closure and formation of the fused heterocyclic system.
  • Substitution at the 4-position of the isoindole ring is facilitated by the electron-deficient nature of the isoindole core, allowing nucleophilic attack by the piperidine derivative.
  • Click chemistry provides a regioselective and high-yielding method to append various functional groups, useful for subsequent biological conjugation.

Research Findings and Optimization

  • Reaction yields for the condensation step range from moderate to high (typically 60–85%), depending on purity of starting materials and reaction time.
  • The use of sodium acetate as a mild base in acetic acid solvent facilitates the condensation without significant side reactions.
  • Purification by silica gel chromatography with low-polarity solvents effectively separates the desired product from by-products.
  • Coupling reactions benefit from the use of modern peptide coupling agents to improve yields and reduce racemization.

Data Table: Physical and Chemical Properties Relevant to Preparation

Property Value/Condition
Molecular Formula C19H19N3O6
Molecular Weight 385.4 g/mol
Solubility Enhanced by piperidine-4-carboxylic acid moiety
Stability Stable under normal laboratory conditions
Storage Refrigerated to maintain purity
Purity (commercial samples) ~97%
Hazard Considerations Irritant; handle with appropriate PPE

Patents and Literature Sources

  • The synthetic routes described align with those disclosed in patent US20230348427A1, which details methods for preparing related isoindole-dioxopiperidine derivatives with functionalized piperidine substituents.
  • Experimental procedures from peer-reviewed articles, such as the synthesis of FAK-targeting PROTACs, provide practical reaction conditions and purification strategies.
  • Commercial suppliers provide this compound with detailed MSDS and Certificates of Analysis, confirming the synthetic feasibility and quality control.

Analyse Chemischer Reaktionen

1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Various substituents can be introduced to the compound through nucleophilic or electrophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles . The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid involves its ability to bind to specific molecular targets and modulate their activity. In the context of PROTACs, the compound acts as a ligand for E3 ubiquitin ligase, facilitating the polyubiquitination and subsequent degradation of target proteins . This process involves the recognition of the target protein by the PROTAC molecule, followed by its recruitment to the proteasome for degradation.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Core Structural Motifs

CRBN-Binding Dioxopiperidine Derivatives
  • Thalidomide-NH-CH₂-COOH (): Contains the same 2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindole core but substitutes the piperidine-4-carboxylic acid with a glycine linker. This compound is a PROTAC building block for CRBN recruitment, with reduced steric bulk compared to the target compound .
  • Pomalidomide 4'-alkylC3-acid (): Features a butanoic acid linker instead of piperidine-4-carboxylic acid. The alkyl chain may improve flexibility but reduce hydrogen-bonding capacity .
Fluorinated Isoindole Derivatives
  • Molecular weight: 389.38 g/mol vs. 387.38 g/mol (non-fluorinated target compound) .

Functional Group Variations

Piperidine-4-Carboxylic Acid Derivatives
  • 1-(Benzylsulfonyl)piperidine-4-carboxylic acid (): Replaces the isoindole-dioxopiperidine core with a benzylsulfonyl group. The sulfonyl group increases acidity (pKa ~1-2) compared to the carboxylic acid (pKa ~4-5), altering solubility and protein interactions .
  • 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid (): Features a sulfonylisoxazole group, which may enhance membrane permeability due to reduced polarity (XLogP3 = 0.8 vs. ~1.5 for the target compound) .
PROTAC-Specific Modifications
  • DB-0646 (): A multi-kinase PROTAC with a complex structure incorporating the dioxopiperidine motif. The target compound’s simpler architecture may offer advantages in synthetic accessibility and bioavailability .
  • ZXH-4-130 (): Includes a long alkyl chain linker (11-undecanoic acid) for tethering to target proteins. The target compound’s piperidine-4-carboxylic acid could serve a similar role but with shorter conjugation distance .

Biologische Aktivität

The compound 1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid is a complex organic molecule that has gained attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and implications in therapeutic applications.

Chemical Structure and Properties

This compound features a piperidine ring and a dioxoisoindole moiety, contributing to its unique biological properties. The molecular formula is C21H26N4O8C_{21}H_{26}N_{4}O_{8} with a molecular weight of approximately 462.45 g/mol in its hydrochloride form . The structural complexity allows for various interactions with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been studied for its role in proteolysis-targeting chimera (PROTAC) technology, which aims to selectively degrade proteins involved in cancer progression. By engaging with E3 ligases, it modulates protein degradation pathways that are crucial in tumorigenesis .

The mechanism of action primarily involves the compound's ability to bind to specific molecular targets, potentially leading to the modulation of enzyme activity and receptor interactions. This interaction can result in the inhibition of cancer cell proliferation and induction of apoptosis .

Study 1: PROTAC Development

In a study focusing on the development of PROTACs, the compound was shown to effectively target specific oncogenic proteins for degradation. This was demonstrated through in vitro assays where cancer cell lines treated with the compound exhibited reduced viability compared to controls .

Study 2: In Vivo Efficacy

Another investigation assessed the in vivo efficacy of the compound in mouse models of cancer. Results indicated a significant reduction in tumor size and improved survival rates among treated subjects compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent in oncology .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar molecules.

Compound NameStructure HighlightsUnique Features
Pomalidomide Similar dioxoisoindolin structureImmunomodulatory drug
Thalidomide Similar core structureKnown for anti-inflammatory properties
Other PROTACs Various linkers targeting different proteinsDesigned for selective protein degradation

This table illustrates how 1-[2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]piperidine-4-carboxylic acid stands out due to its complex structure and targeted action against oncogenic pathways.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.